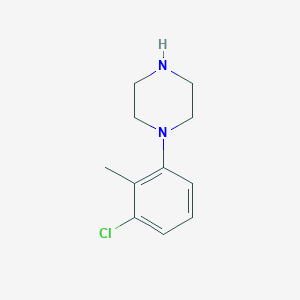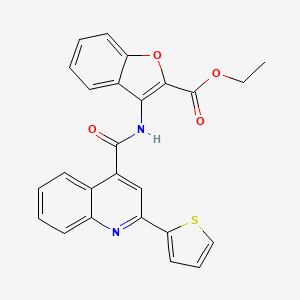
Ethyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzofuran-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom . The quinoline part of the molecule is a heterocyclic aromatic organic compound with the formula C9H7N . The benzofuran is a heterocyclic compound consisting of fused benzene and furan rings .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Facile Synthesis Techniques : Ethyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzofuran-2-carboxylate and its derivatives have been synthesized through various techniques. For example, a study detailed a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with substituted salicylaldehydes, yielding novel compounds with good yields and establishing their structures based on spectral data and elemental analyses (Gao et al., 2011). Additionally, a facile and efficient synthesis method for ethyl 2-(benzofuran-2-yl)-4-phenylquinoline-3-carboxylates under transition-metal-free conditions was reported, demonstrating an efficient access to these compounds (Gao et al., 2017).
Biological Activities
Antioxidant and Antibacterial Properties : Research has shown that derivatives of Ethyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzofuran-2-carboxylate possess significant antioxidant and antibacterial properties. A study synthesized phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, evaluating their in vitro antioxidant and antibacterial activity. Compounds demonstrated good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. Some compounds were found to be equipotent to ampicillin against various bacterial strains, showcasing potential as antimicrobial agents (Shankerrao et al., 2013).
Fluorescent Properties
Optical Applications : The fluorescent properties of related compounds were explored, where novel derivatives were synthesized and investigated for their fluorescent behavior in various organic solvents. This study highlights the potential of these compounds as fluorescent probes with applications in bioimaging and sensors due to their green light emission and high quantum yield in different solvents (Bodke et al., 2013).
Potential Therapeutic Applications
Antimicrobial and Antitubercular Activity : Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives were synthesized and assessed for their antibacterial and antitubercular activity. Notably, some derivatives showed high activity against specific strains of bacteria, suggesting their potential as therapeutic agents in treating bacterial infections (Bodke et al., 2017).
Propriétés
IUPAC Name |
ethyl 3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O4S/c1-2-30-25(29)23-22(16-9-4-6-11-20(16)31-23)27-24(28)17-14-19(21-12-7-13-32-21)26-18-10-5-3-8-15(17)18/h3-14H,2H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAFCGHRHIBICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzofuran-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

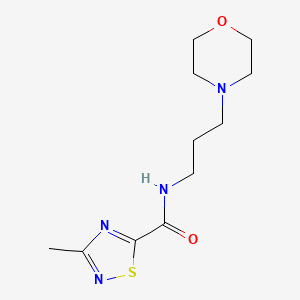
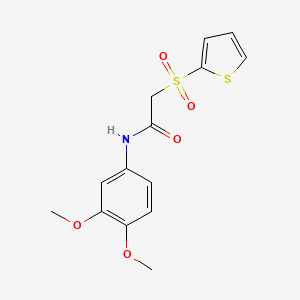
![N-cyclopentyl-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2865543.png)
![7-[(2-chlorophenyl)methyl]-1,3,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2865545.png)
![{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine dihydrochloride](/img/structure/B2865546.png)
![(2E)-3-(dimethylamino)-1-(2,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2865550.png)
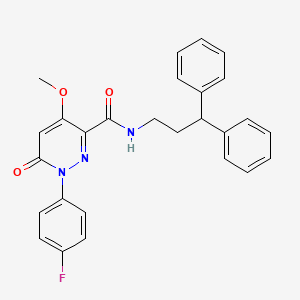
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2865553.png)
![2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B2865554.png)
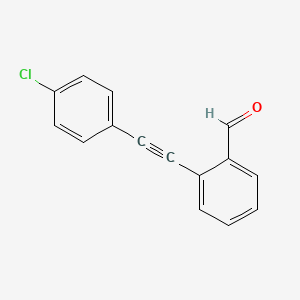
![{8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine](/img/structure/B2865556.png)
